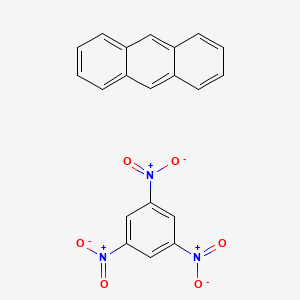

Anthracene 1,3,5-trinitrobenzene

Description

Structure

2D Structure

Properties

CAS No. |

1700-13-6 |

|---|---|

Molecular Formula |

C20H13N3O6 |

Molecular Weight |

391.3 g/mol |

IUPAC Name |

anthracene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C14H10.C6H3N3O6/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-10H;1-3H |

InChI Key |

QSFNLDKSQQZSOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=CC=CC3=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science for Anthracene 1,3,5 Trinitrobenzene Complexes

Solution-Based Crystallization Techniques

Solution-based crystallization is a widely employed and effective method for obtaining high-quality co-crystals, including the anthracene-1,3,5-trinitrobenzene complex. This technique relies on the dissolution of stoichiometric amounts of the constituent molecules in a suitable solvent, followed by a process of supersaturation and subsequent crystal growth.

A common approach involves dissolving both anthracene (B1667546) and 1,3,5-trinitrobenzene (B165232) in a shared solvent. nih.gov The choice of solvent is critical and is determined by the solubility characteristics of both the anthracene and the TNB. For instance, ethanol (B145695) has been successfully used to prepare charge-transfer complexes of TNB with other aromatic donors. nih.gov The process typically involves heating the solution to ensure complete dissolution of the components. nih.gov Following dissolution, the solution is allowed to cool slowly, which reduces the solubility of the complex and induces crystallization. nih.gov The rate of cooling can significantly influence the size and quality of the resulting crystals.

Another solution-based method is the slurry co-crystallization technique. In this method, a solvent is added to a mixture of the active pharmaceutical ingredient (API) and a suitable coformer. nih.gov The mixture is stirred, allowing for the formation of the co-crystals in the slurry, which are then collected by filtration. nih.gov Antisolvent crystallization is an alternative approach where a second liquid, in which the co-crystal is insoluble, is added to a solution of the components to induce precipitation. nih.gov Sonocrystallization, which utilizes ultrasonic waves to induce nucleation and crystallization, has also emerged as a viable technique for preparing co-crystals. nih.gov

For the purification of anthracene itself, which is a precursor to the complex, solvents like dioxane have been shown to be superior to others such as furfural, particularly in separating it from impurities like phenanthrene (B1679779) and carbazole. google.com The process can involve a series of crystallization steps to achieve higher purity. google.com

The general principle behind solution-based co-crystallization is the generation of a supersaturated state with respect to the co-crystal, while the individual components may or may not be saturated. nih.gov This thermodynamic driving force leads to the preferential formation of the co-crystal lattice. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-based methods for producing co-crystals. These techniques involve the use of mechanical energy, such as grinding or milling, to induce solid-state reactions and phase transformations.

Neat grinding involves the direct grinding of the two solid components together without the addition of any liquid. In contrast, liquid-assisted grinding (LAG) involves the addition of a small, catalytic amount of a liquid to the solid mixture. This liquid can accelerate the co-crystal formation by facilitating molecular transport and enhancing the kinetics of the reaction.

Mechanochemical methods have been shown to be highly efficient in screening for new co-crystal forms and can sometimes produce phases that are not accessible from solution. researchgate.net The formation of co-crystals via mechanochemical routes can occur within minutes of processing. nih.gov For example, the mechanochemical synthesis of a cocrystal of carbamazepine (B1668303) and indometacin was observed to form within a few seconds of milling. nih.gov

While specific studies on the mechanochemical synthesis of the anthracene-1,3,5-trinitrobenzene complex are not extensively detailed in the provided search results, the general principles of mechanochemistry are broadly applicable. The process would involve mixing powdered anthracene and 1,3,5-trinitrobenzene in a specific stoichiometric ratio and then subjecting the mixture to mechanical milling. The progress of the reaction can be monitored using techniques such as powder X-ray diffraction (PXRD) to identify the formation of the new co-crystal phase.

Crystal Engineering Principles in Complex Formation

The formation and stability of the anthracene-1,3,5-trinitrobenzene co-crystal are governed by the principles of crystal engineering, which involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. In the case of this charge-transfer complex, the primary interactions are π-π stacking and charge-transfer interactions.

Anthracene, a polycyclic aromatic hydrocarbon, is an electron donor, while 1,3,5-trinitrobenzene, with its three electron-withdrawing nitro groups, is a strong electron acceptor. The crystal structure of such complexes typically features alternating stacks of the donor (anthracene) and acceptor (TNB) molecules. nih.govnih.gov This arrangement maximizes the favorable π-π interactions between the electron-rich and electron-poor aromatic rings.

The crystal structure of pure anthracene is characterized by a herringbone arrangement of the molecules within layers. researchgate.netresearchgate.net However, in the presence of a strong acceptor like TNB, this packing motif is disrupted to form the mixed stacks characteristic of charge-transfer complexes. The intermolecular distance between the donor and acceptor planes is a critical parameter and is typically in the range of 3.2 to 3.5 Å. nih.gov

Weak C-H···O hydrogen bonds can also play a role in stabilizing the crystal structure, often acting perpendicular to the stacking axis of the donor and acceptor molecules. nih.gov In some instances, halogen bonding can also be a directing force in the formation of co-crystals involving halogenated derivatives. researchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to understand the energetics of complex formation, the degree of charge transfer, and the frontier orbital energies (HOMO and LUMO) of the donor and acceptor molecules. nih.gov These calculations can provide valuable insights into the stability and electronic properties of the resulting co-crystal.

Control over Stoichiometry and Adduct Formation (e.g., binary and ternary complexes)

The stoichiometry of the resulting co-crystal is a critical aspect that can be influenced by the synthetic methodology. In the case of anthracene and 1,3,5-trinitrobenzene, a 1:1 binary complex is commonly expected due to the nature of the charge-transfer interaction between one donor and one acceptor molecule.

Solution-based methods can allow for good control over stoichiometry by carefully controlling the molar ratios of the components in the initial solution. nih.gov However, the formation of different stoichiometric ratios is possible and can be influenced by factors such as solvent and temperature.

Mechanochemical synthesis has been shown to be a powerful tool for controlling co-crystal stoichiometry. By simply altering the stoichiometric ratio of the reactants in the grinding mixture, it is often possible to selectively produce different co-crystal phases.

The concept of adduct formation can extend beyond simple binary complexes to include ternary systems. For instance, it is possible to incorporate a third molecule into the crystal lattice to form a ternary charge-transfer complex. nih.gov An example is the formation of a 1:1:1 complex of 1,3,5-trinitrobenzene, 1-naphthoic acid, and 2-amino-5-nitropyridine. nih.gov In such ternary complexes, additional intermolecular interactions, such as strong hydrogen bonds between the third component and either the donor or acceptor, can play a significant role in the crystal packing. nih.gov The formation of such multi-component complexes opens up possibilities for fine-tuning the physical and chemical properties of the resulting materials. The study of ternary complexes involving fluoroquinolones and metal ions has also been explored, demonstrating the versatility of this approach in different chemical systems. nih.gov

Advanced Structural Characterization and Crystal Packing Analysis

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For charge-transfer complexes like anthracene-1,3,5-trinitrobenzene, SC-XRD provides invaluable data on molecular conformation, crystal symmetry, and the specific nature of the donor-acceptor interactions.

Analysis of Molecular Conformation within Complexes

Determination of Unit Cell Parameters and Space Group Symmetries

A study of the closely related 1:1 charge-transfer complex between phenothiazine (B1677639) and trinitrobenzene reveals an orthorhombic crystal system with the space group Pbcn. wikipedia.org Another analogous complex, pyrene-1,3,5-trinitrobenzene, crystallizes in the monoclinic space group P2₁/c. nist.gov Given these examples, the anthracene-1,3,5-trinitrobenzene complex is expected to crystallize in a similarly high-symmetry space group, likely monoclinic or orthorhombic, with the specific parameters being determinable through experimental SC-XRD analysis.

Elucidation of Donor-Acceptor Stacking Architectures

A defining feature of the anthracene-1,3,5-trinitrobenzene complex is the arrangement of the donor (anthracene) and acceptor (TNB) molecules in stacks. In such charge-transfer complexes, the molecules typically arrange in alternating donor-acceptor fashion within a stack, maximizing the overlap of their respective π-systems. nih.gov This face-to-face stacking is crucial for the charge-transfer interaction.

In the phenothiazine-trinitrobenzene complex, the donor and acceptor molecules alternate in a stack parallel to the a-axis with an interplanar separation of 3.37 Å. wikipedia.org Similarly, the pyrene-TNB complex exhibits an alternate plane-to-plane stack parallel to the a-axis, which is believed to maximize the charge-transfer interaction. nist.gov It is characteristic for these complexes to form upon crystallization, though they often dissociate in solution. nih.gov The specific mode of overlap, including any lateral offset between the centroids of the stacked molecules, is a critical parameter that influences the electronic properties of the material. In many donor-acceptor cocrystals, a mixed ⋯DDADDA⋯ stacking pattern is observed. researchgate.net

Neutron Diffraction Investigations

Neutron diffraction is a powerful technique for locating light atoms, particularly hydrogen, in a crystal structure. This is because X-rays scatter from the electron cloud, making light atoms with few electrons difficult to detect, whereas neutrons scatter from the atomic nucleus. In the context of the anthracene-1,3,5-trinitrobenzene complex, neutron diffraction would be invaluable for precisely determining the positions of the hydrogen atoms on both the anthracene (B1667546) and TNB molecules.

This information is crucial for a detailed understanding of the intermolecular interactions, such as C-H···π and C-H···O contacts, which play a significant role in stabilizing the crystal packing. While specific neutron diffraction studies on the anthracene-1,3,5-trinitrobenzene complex are not available in the provided search results, the technique has been used to study related systems, such as weak charge-transfer complexes, where it has revealed open, non-compact structures. science.gov

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting surface provides a visual representation of intermolecular contacts, with different colors indicating the nature and closeness of these contacts.

For aromatic systems, Hirshfeld analysis is particularly useful for characterizing π-π stacking interactions and other weak contacts. The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts in the crystal. nih.govnebraska.edu For example, in the Hirshfeld analysis of a chalcone (B49325) derivative, H···H, H···C/C···H, and H···O/O···H interactions were found to be the most significant contributors to the crystal packing. nebraska.edu Similarly, for a derivative of 4-aminoantipyrine, C-H···O and C-H···N hydrogen bonds, along with π···π stacking and C-H···π interactions, were identified as key stabilizing forces. A Hirshfeld analysis of the anthracene-1,3,5-trinitrobenzene complex would allow for a quantitative breakdown of the various intermolecular contacts, providing a deeper understanding of the forces governing its crystal packing.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Insights

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for probing the local atomic environment in solid materials, including those that are non-crystalline or have limited solubility. For the anthracene-1,3,5-trinitrobenzene complex, ssNMR could provide valuable structural information, especially in cases where suitable single crystals for diffraction studies are difficult to obtain.

By analyzing the chemical shifts and couplings in the solid state, it is possible to gain insights into the molecular conformation, packing, and the nature of the charge-transfer interactions. For instance, ssNMR has been used to study the reaction of polycyclic aromatic hydrocarbons (PAHs) with humic acids, demonstrating its utility in complex systems. nebraska.edu Furthermore, advanced ssNMR techniques can be used to assign the resonances of PAHs and to study their interactions in various environments. nih.gov While specific ssNMR data for the anthracene-1,3,5-trinitrobenzene adduct is not present in the search results, the technique's ability to probe the electronic structure makes it a valuable tool for characterizing the extent of charge transfer in such complexes.

Intermolecular Interactions and Supramolecular Assembly in Anthracene 1,3,5 Trinitrobenzene Complexes

Nature and Quantification of Charge-Transfer Interactions

The primary driving force for the assembly of anthracene (B1667546) and 1,3,5-trinitrobenzene (B165232) is the charge-transfer (CT) interaction occurring between the highest occupied molecular orbital (HOMO) of the electron-donor anthracene and the lowest unoccupied molecular orbital (LUMO) of the electron-acceptor TNB. This interaction involves a partial transfer of electron density from anthracene to TNB, resulting in the characteristic coloration of the complex. Spectroscopic studies of the crystalline anthracene-TNB complex have identified a distinct charge-transfer absorption band in the visible spectrum, which is red-shifted under pressure, indicating a strengthening of the CT interaction as intermolecular distances decrease aip.org.

While the precise degree of charge transfer in the anthracene-TNB complex is not extensively documented in readily available literature, analysis of analogous systems provides quantitative insight. For instance, in related charge-transfer complexes, the amount of charge transferred can be estimated using theoretical calculations and analysis of bond-length variations from X-ray diffraction data. Studies on complexes of TNB with other aromatic donors show that the degree of charge transfer is influenced by the donor's ionization potential and the geometric overlap between the donor and acceptor molecules nih.govsemanticscholar.org. In a similar complex formed between 1,3,6-trinitro-9,10-phenanthrenequinone and anthracene, the calculated charge transfer in the ground state was found to be 0.046 e⁻ semanticscholar.org. The formation of these CT complexes is energetically favorable; for example, the association energy for the aforementioned anthracene complex was calculated to be -82.3 kJ/mol semanticscholar.org.

These interactions facilitate the formation of mixed stacks with alternating donor (anthracene) and acceptor (TNB) molecules, a common structural motif for this class of materials nih.goviucr.org.

Analysis of Hydrogen Bonding Networks

Although lacking conventional hydrogen bond donors (like O-H or N-H), the crystal structures of TNB-aromatic hydrocarbon complexes are stabilized by a network of weak C—H⋯O hydrogen bonds. In these interactions, the aromatic C-H groups of the anthracene molecule act as weak hydrogen bond donors, while the oxygen atoms of the nitro groups on TNB serve as acceptors.

In closely related structures, such as the 1:1 complex of 9-bromoanthracene with TNB, these weak C—H⋯O hydrogen bonds are observed to be perpendicular to the primary donor-acceptor stacking axis, effectively linking the stacks together in a three-dimensional array iucr.org. The geometric parameters of these bonds are consistent with established criteria for weak hydrogen bonds.

| Interaction Type | Donor | Acceptor | Typical Distance (D⋯A) | Typical Angle (D-H⋯A) |

| C—H⋯O | Anthracene (C-H) | TNB (O-NO₂) | 2.30 - 2.80 Å (H⋯O) | 130° - 175° |

Table based on data from analogous nitro compound crystal structures.

The presence of N—H⋯O or O—H⋯N interactions is not expected in the pure 1:1 anthracene-TNB complex, as neither molecule contains the necessary functional groups. However, in more complex ternary systems where a third component containing these groups is introduced, such as 9-anthracenecarboxylic acid and a pyridine derivative, strong, charge-assisted N-H⋯O and O-H⋯N hydrogen bonds become the dominant interactions that link the third component to the primary CT pair rsc.org.

Characterization of Pi-Pi Stacking Interactions

The formation of the anthracene-TNB complex is characterized by significant π-π stacking interactions. Within the crystal lattice, the planar aromatic rings of anthracene and TNB arrange in alternating, parallel stacks {-D-A-D-A-}∞ nih.goviucr.org. This face-to-face arrangement maximizes the overlap between the π-electron systems of the donor and acceptor, which is essential for the charge-transfer interaction.

The geometry of this stacking is a critical factor. The interplanar distances and the degree of offset between the centroids of adjacent rings determine the strength of both the π-π and charge-transfer interactions. In similar charge-transfer complexes involving TNB, the centroid-to-centroid distances typically fall within the range of 3.3 to 3.6 Å nih.gov. For instance, in a ternary co-crystal containing a 9-anthracenecarboxylic acid-TNB pair, the intermolecular potential between the donor and acceptor molecules was calculated to be between -59.1 and -64.1 kJ mol⁻¹ researchgate.net. This demonstrates the significant energetic contribution of the stacking arrangement.

| Interaction Parameter | Typical Values in TNB-Arene Complexes |

| Interplanar Distance | 3.2 - 3.5 Å |

| Centroid-to-Centroid Distance | 3.3 - 3.6 Å |

| Stacking Arrangement | Alternating Donor-Acceptor, often with lateral offset |

This table presents typical values observed in related charge-transfer complexes involving TNB and aromatic donors.

Supramolecular Synthons and Their Role in Crystal Formation

The predictable and recurring patterns of intermolecular interactions that build the crystal lattice can be described using the concept of supramolecular synthons. These are robust structural units formed by specific and directional non-covalent interactions.

Electronic Structure and Charge Transfer Phenomena in Anthracene 1,3,5 Trinitrobenzene Systems

Spectroscopic Probes of Charge Transfer (e.g., UV-Vis absorption, Nuclear Quadrupole Resonance Spectroscopy)

Spectroscopic techniques are essential for identifying and characterizing the charge-transfer interactions in the anthracene-TNB system.

UV-Vis Absorption Spectroscopy: The formation of the charge-transfer complex between anthracene (B1667546) and 1,3,5-trinitrobenzene (B165232) gives rise to a new, broad, and often intense absorption band in the UV-visible spectrum that is absent in the spectra of the individual components. acs.org This band corresponds to the electronic transition from the ground state of the complex to an excited state, which is essentially the promotion of an electron from the HOMO of the anthracene donor to the LUMO of the TNB acceptor. The energy of this charge-transfer transition is a key parameter and is lower than the lowest energy electronic transitions of the isolated donor and acceptor molecules. aip.org The parent anthracene molecule exhibits characteristic absorption bands in the UV region, typically with peaks around 338 nm, 355 nm, 372 nm, and 392 nm. researchgate.netshimadzu.com The appearance of the new, lower-energy (longer wavelength) CT band upon complexation is definitive proof of the electronic interaction between the donor and acceptor molecules.

| Compound | Typical Absorption Peaks (in Ethanol (B145695)/Cyclohexane) | Key Feature in Complex |

|---|---|---|

| Anthracene | ~338, 355, 372, 392 nm researchgate.netomlc.org | Appearance of a new, broad charge-transfer band at a longer wavelength than the individual components' absorptions. acs.org |

| 1,3,5-Trinitrobenzene | Absorbs in the UV region, typically below 300 nm |

Nuclear Quadrupole Resonance (NQR) Spectroscopy: Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for probing the local electronic environment around a quadrupolar nucleus (a nucleus with a spin quantum number I > 1/2). wikipedia.org It measures the interaction between the nuclear electric quadrupole moment and the surrounding electric field gradient (EFG) at the nucleus. wikipedia.orgresearchgate.net This technique is particularly well-suited for studying charge-transfer complexes involving 1,3,5-trinitrobenzene because the ¹⁴N nuclei in the three nitro (-NO₂) groups are NQR-active.

The EFG at a nucleus is determined by the distribution of electron density in its immediate vicinity. wikipedia.org In the anthracene-TNB complex, the partial transfer of electron density from the anthracene HOMO to the TNB LUMO alters the electronic environment of the nitro groups on the TNB molecule. This change in electron distribution would cause a shift in the ¹⁴N NQR frequencies compared to those in pure, crystalline 1,3,5-trinitrobenzene. Therefore, NQR can serve as a direct probe of the extent of charge transfer in the ground state of the solid complex, as the magnitude of the frequency shift is related to the change in the local electronic structure. wikipedia.org

Theoretical Models of Charge Transfer Mechanisms

The interaction in the anthracene-1,3,5-trinitrobenzene complex is theoretically described by charge-transfer theory. This model posits that the ground state (Ψ_N) and the excited state (Ψ_E) of the complex can be described as a resonance hybrid of a non-bond state and a dative state.

Ground State (Ψ_N): The ground state is predominantly characterized by the non-bond structure (A...D), where A is the acceptor (TNB) and D is the donor (anthracene), held together by van der Waals forces. There is, however, a small contribution from the dative, charge-transferred state (A⁻-D⁺).

Excited State (Ψ_E): The excited state, accessed by the CT absorption, is primarily described by the dative structure (A⁻-D⁺), with a minor contribution from the non-bond configuration.

The degree of charge transfer in the ground state is governed by the difference between the ionization potential of the donor and the electron affinity of the acceptor. nih.gov Modern computational methods, particularly Density Functional Theory (DFT), are extensively used to model these systems. nih.govrsc.org DFT calculations can provide optimized geometries, visualize the molecular orbitals involved, and quantify the amount of charge transferred from the donor to the acceptor in both the ground and excited states. nih.govnih.govmdpi.com These theoretical models often reveal a separate-channel transport mechanism in the solid state, where hole transport occurs through stacks of anthracene molecules and electron transport occurs through the TNB stacks. rsc.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the nature of the donor-acceptor interaction in the anthracene-TNB complex. taylorandfrancis.comyoutube.com According to FMO theory, the most significant interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor. nih.govtaylorandfrancis.com

Anthracene (Donor): As the electron donor, anthracene's reactivity and ability to donate electrons are determined by its HOMO. This orbital is a π-type orbital delocalized over the aromatic ring system. researchgate.net

1,3,5-Trinitrobenzene (Acceptor): As the electron acceptor, TNB's ability to accept electrons is governed by its LUMO. The presence of three strongly electron-withdrawing nitro groups significantly lowers the energy of its π* LUMO, making it a potent acceptor.

The formation and stability of the charge-transfer complex are directly related to the energy gap between the anthracene HOMO and the TNB LUMO. nih.gov A smaller energy gap facilitates a stronger interaction and a greater degree of charge transfer. The energy of the charge-transfer absorption band is directly correlated with this HOMO-LUMO gap. DFT calculations are commonly employed to determine the energies of these frontier orbitals. nih.govresearchgate.netresearchgate.net

| Molecule | Role | Orbital | Typical Energy (eV) |

|---|---|---|---|

| Anthracene | Donor | HOMO | ~ -5.5 to -5.9 researchgate.netresearchgate.net |

| 1,3,5-Trinitrobenzene | Acceptor | LUMO | ~ -3.5 to -4.0 |

Excited State Dynamics and Photophysical Characteristics (e.g., photoluminescence)

The formation of the anthracene-TNB complex profoundly influences the excited-state dynamics and photophysical properties of the constituent molecules. The luminescence observed from the complex is distinct from the fluorescence of pure anthracene. aip.org Investigations of the emission spectrum of the anthracene-sym-trinitrobenzene complex at low temperatures have revealed two different luminescence processes. aip.org

Charge-Transfer Emission: One emission is a direct radiative decay from the charge-transfer excited state back to the ground state (E→N). This emission is essentially the reverse of the charge-transfer absorption process. aip.org

Modified Phosphorescence: The second emission is a phosphorescence that is very similar to the triplet-to-singlet (T→S) emission of anthracene itself. However, complexation with TNB induces notable changes: the phosphorescence is slightly blue-shifted (by approximately 113 cm⁻¹), its lifetime is reduced by about half, and there are small decreases in the ground-state vibrational frequencies. aip.org

These observations suggest that the triplet state of the complex is largely localized on the anthracene component, but its properties are perturbed by the presence of the TNB acceptor. aip.org The formation of the CT complex introduces new decay pathways for the excited state, competing with the intrinsic photophysical processes of anthracene, such as fluorescence and intersystem crossing. The study of these dynamics, often using transient absorption and time-resolved photoluminescence spectroscopy, is crucial for understanding how charge-transfer interactions can be used to modulate the light-emitting properties of organic materials. nih.govrsc.org

| Property | Observation in the Complex | Interpretation |

|---|---|---|

| Luminescence | Two distinct emission bands are observed. | Indicates multiple emissive states. |

| Charge-Transfer Emission | An emission corresponding to the reverse of the CT absorption is present. | Radiative decay from the CT excited state (A⁻-D⁺ → A...D). |

| Phosphorescence | An emission resembling anthracene phosphorescence is observed. | Decay from a triplet state localized primarily on the anthracene moiety. |

| Phosphorescence Shift | Blue-shifted by ~113 cm⁻¹ compared to pure anthracene. | Perturbation of the anthracene triplet state due to interaction with TNB. |

| Phosphorescence Lifetime | Decreased by a factor of ~2 compared to pure anthracene. |

Polymorphism and Co Crystallization Phenomena in Anthracene 1,3,5 Trinitrobenzene Systems

Discovery and Characterization of Polymorphic Forms

The exploration of polymorphism in anthracene (B1667546) and its derivatives has revealed the existence of multiple crystal forms, often influenced by factors such as pressure and the presence of other molecules. nih.gov For instance, high-pressure studies have identified new phases of anthracene, demonstrating its ability to adopt different packing arrangements under stress. nih.gov

In the context of co-crystals, the charge-transfer complex formed between anthracene and 1,3,5-trinitrobenzene (B165232) is a classic example. The interactions between the electron-rich anthracene and the electron-deficient TNB lead to the formation of well-defined crystalline structures. The characterization of these systems often involves a combination of techniques, including X-ray diffraction to determine the crystal structure, and spectroscopic methods to probe the electronic interactions. nih.govresearchgate.net The synthesis of various anthracene-based materials and their subsequent characterization have provided a foundation for understanding their solid-state behavior. researchgate.netepa.govnih.gov

In a broader context, research into ternary adducts, which involve an additional component, has further expanded the understanding of polymorphic diversity. For example, the ternary adduct of 2-amino-5-chloropyridine, 9-anthracenecarboxylic acid, and 1,3,5-trinitrobenzene has been shown to exhibit polymorphism. rsc.org Two distinct forms, one a molecular salt and the other a co-crystal, were isolated, highlighting the subtle energetic balance that can lead to different crystalline arrangements. rsc.org

Salt-Cocrystal Continuum in Ternary Adducts

The concept of a salt-cocrystal continuum describes a scenario where the distinction between a salt (formed by proton transfer) and a co-crystal (formed by hydrogen bonding) becomes blurred. This phenomenon is particularly relevant in ternary systems where an acid-base interaction can occur alongside other intermolecular forces, such as the charge-transfer interaction between anthracene and TNB.

In the case of the ternary adduct involving 2-amino-5-chloropyridine, 9-anthracenecarboxylic acid, and TNB, two polymorphic forms were isolated that exemplify this continuum. rsc.org

Form I is a ternary molecular salt where a proton is transferred from the carboxylic acid to the pyridine. rsc.org

Form II is a ternary co-crystal where no complete proton transfer occurs. rsc.org

The isolation of both a salt and a co-crystal of the same chemical components underscores that the extent of proton transfer can be a critical variable leading to polymorphism. rsc.orgrsc.org This continuum is a subject of significant interest as it can dramatically influence the material's properties, such as luminescence. rsc.org

Thermodynamic and Kinetic Control of Polymorphic Crystallization

The formation of a specific polymorph can be governed by either thermodynamics or kinetics. youtube.comyoutube.com

Thermodynamic control leads to the formation of the most stable polymorph, which is at the lowest energy state. This is typically favored under conditions of high temperature and long reaction times, allowing the system to reach equilibrium. youtube.comyoutube.com

Kinetic control results in the formation of the polymorph that crystallizes the fastest, even if it is less stable. This is often observed at lower temperatures and shorter reaction times, where the system may not have enough energy to overcome the activation barrier to the most stable form. youtube.comyoutube.com

In the study of the (2-amino-5-chloropyridine)·(9-anthracenecarboxylic acid)·(trinitrobenzene) ternary system, differential scanning calorimetry indicated that Form II (the cocrystal) is the thermodynamically most stable form, while Form I (the molecular salt) is the kinetically favored form. rsc.org This demonstrates that by manipulating crystallization conditions, it is possible to selectively obtain a desired polymorph. rsc.orgyoutube.com

Table 1: Thermodynamic vs. Kinetic Products

| Feature | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Stability | Less stable | More stable |

| Activation Energy | Lower | Higher |

| Formation Rate | Faster | Slower |

| Favored Conditions | Low temperatures, short reaction times | High temperatures, long reaction times |

Influence of Solvent on Polymorph Formation

The choice of solvent plays a crucial role in directing the crystallization process towards a specific polymorphic form. The solvent can influence nucleation and growth rates differently for each polymorph due to variations in solubility and intermolecular interactions between the solvent and the solute molecules.

For the ternary adduct of 2-amino-5-chloropyridine, 9-anthracenecarboxylic acid, and TNB, the influence of the solvent is clearly demonstrated:

Form I (the kinetic product) crystallizes from acetonitrile. rsc.org

Form II (the thermodynamic product) crystallizes from methanol. rsc.org

Furthermore, when crystallization is attempted from a variety of other solvents, both forms can appear concurrently, a phenomenon known as concomitant polymorphism. rsc.org This highlights the sensitivity of polymorph formation to the specific chemical environment provided by the solvent.

Implications of Polymorphism on Solid-State Behavior

The existence of polymorphism has significant implications for the solid-state properties and behavior of materials. Different polymorphs of the same compound can exhibit distinct characteristics, including:

Optical Properties: A striking example is seen in the ternary adduct of (2-amino-5-chloropyridine)·(9-anthracenecarboxylic acid)·(trinitrobenzene). Form I, the molecular salt, is luminescent, while Form II, the cocrystal, is not. rsc.org This difference arises from the distinct electronic environments in the two crystal structures. The study of polymorphism in anthracene-based isomers has also shown that different crystal packing can lead to varied emission colors. researchgate.net

Physical Properties: Polymorphs can differ in terms of melting point, solubility, and mechanical strength. These differences are a direct consequence of the variations in their crystal lattice energies and intermolecular interactions.

Stability: As discussed, one polymorph will be thermodynamically more stable than the others under a given set of conditions. Understanding the relative stabilities is crucial for ensuring the long-term integrity of a material.

The ability to control polymorphism through methods such as solvent selection or the use of additives opens up pathways to tailor the properties of materials for specific applications. researchgate.net The study of anthracene-TNB systems and their analogues provides valuable insights into the fundamental principles governing solid-state chemistry and the rational design of functional crystalline materials.

Computational Chemistry and Theoretical Modeling of Anthracene 1,3,5 Trinitrobenzene Complexes

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the electronic structure of molecular systems. For the anthracene-TNB complex, these methods reveal the nature of the charge-transfer interactions, the geometry of the complex, and the changes in electronic properties upon complexation.

Research on similar charge-transfer complexes, such as anthracene (B1667546) with 1,3,6-trinitro-9,10-phenanthrenequinone (PQ), provides significant insights. acs.org DFT calculations are employed to determine the optimized geometries, frontier molecular orbital (HOMO-LUMO) energy levels, and the extent of charge transfer in both the ground and excited states. acs.org In such complexes, anthracene acts as the electron donor, contributing its highest occupied molecular orbital (HOMO), while the nitroaromatic compound acts as the electron acceptor, contributing its lowest unoccupied molecular orbital (LUMO). acs.org

The interaction between the donor and acceptor orbitals leads to the formation of new hybrid electronic states. The energy gap between the donor's HOMO and the acceptor's LUMO is a critical parameter; a smaller gap generally facilitates charge transfer. Theoretical studies on anthracene and its derivatives using DFT have accurately calculated properties like ionization potential and electron affinity, which are crucial for understanding their donor capabilities. acs.org For instance, DFT calculations on anthracene yield computed ionization potentials and electron affinities that are in good agreement with experimental data. acs.org

The description of charge-transfer complexes can be challenging for standard DFT functionals due to issues with long-range exchange and van der Waals interactions. nih.gov Therefore, the choice of functional is critical. Well-balanced functionals are necessary to accurately model the interaction energies and the degree of charge transfer. nih.gov

A study on a charge-transfer complex of anthracene with a phenanthrenequinone (B147406) acceptor demonstrated that the HOMO-LUMO gap (ΔCTCEMO) was 1.83 eV. acs.org The amount of charge transferred from the anthracene donor to the acceptor in the ground state is a key property derived from these calculations. acs.org

| Parameter | Value | Significance |

|---|---|---|

| Donor HOMO (Anthracene) | -5.69 eV | Energy of the highest occupied molecular orbital of the donor |

| Acceptor LUMO | -3.86 eV | Energy of the lowest unoccupied molecular orbital of the acceptor |

| Complex HOMO-LUMO Gap (ΔCTCEMO) | 1.83 eV | Energy difference governing charge-transfer transitions |

| Ground State Charge Transfer | ~0.1-0.2 e⁻ | Amount of electron density transferred from donor to acceptor |

Molecular Dynamics Simulations for Packing and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For the anthracene-TNB system, MD simulations can provide detailed insights into the crystal packing, intermolecular interactions, and the dynamics of the complex in a condensed phase.

MD simulations can be used to:

Analyze Crystal Packing: Simulate the arrangement of anthracene and TNB molecules in the crystal lattice, reproducing experimental crystal structures.

Study Intermolecular Interactions: Quantify the various forces (van der Waals, electrostatic) that hold the complex together. For the anthracene-TNB complex, this would involve analyzing the π-stacking interactions between the aromatic rings.

Investigate Temperature and Pressure Effects: MD simulations can predict how the crystal structure and properties of the complex change under different temperatures and pressures. Studies on TATB, for example, have been performed for pressures up to 10 GPa and temperatures from 200 to 400 K. researchgate.net

Determine Mechanical Properties: Calculate properties such as the isothermal elastic tensor to understand the material's response to mechanical stress. researchgate.net

MD simulations of anthracene have been used to study its aggregation and interaction in various environments. youtube.com For the anthracene-TNB complex, such simulations would illuminate the stability of the alternating donor-acceptor stacks that are characteristic of its crystal structure.

Force Field Development and Crystal Structure Prediction

An accurate potential energy surface, modeled by a force field, is essential for reliable simulations of molecular materials. researchgate.netresearchgate.net For novel complexes like anthracene-TNB, existing generic force fields (like DREIDING or AMBER) may not be sufficient, necessitating the development of specific, quantum chemistry-based force fields.

The development process for a bespoke force field typically involves:

Quantum Chemistry Calculations: High-level ab initio or DFT calculations are performed on isolated molecules and dimers of anthracene and TNB to obtain reference data, such as interaction energies and electrostatic potentials.

Parameterization: The parameters of the force field (e.g., Lennard-Jones parameters, partial atomic charges) are fitted to reproduce the quantum chemical data. For instance, partial atomic charges can be derived using methods like RESP (Restrained Electrostatic Potential).

Validation: The new force field is tested by using it to predict known experimental properties, such as the crystal structure and heat of sublimation.

Once a reliable force field is developed, it can be used for Crystal Structure Prediction (CSP). CSP studies aim to predict the most stable crystal polymorphs of a compound from its molecular structure alone. This is a computationally intensive task that involves generating a vast number of hypothetical crystal structures and ranking them based on their calculated lattice energies. Workflows often use tools like random structure generators (e.g., Genarris) and genetic algorithms (e.g., GAtor) to explore the landscape of possible crystal packings. rsc.org

Quantum Chemistry Studies of Reaction Energetics

Quantum chemistry provides the tools to calculate the energetics of forming the anthracene-TNB complex. The primary energetic factor is the binding energy (or interaction energy) of the complex, which quantifies the stability of the donor-acceptor pair relative to the isolated molecules.

The binding energy is composed of several contributions:

Electrostatic Interactions: Attraction or repulsion between the static charge distributions of the molecules.

Dispersion (van der Waals) Forces: Attractive forces arising from correlated electron fluctuations, which are crucial for π-stacked systems.

Charge-Transfer Energy: Stabilization gained from the partial transfer of an electron from the donor (anthracene) to the acceptor (TNB).

Pauli Repulsion: Short-range repulsive forces due to the overlap of electron clouds.

Accurately calculating these energies is challenging, especially for charge-transfer complexes where standard DFT functionals may not perform well. nih.gov High-level methods or specifically corrected DFT functionals are required to capture both the charge-transfer and dispersion components accurately. nih.gov

Quantitative Structure-Property Relationship (QSPR) Approaches for Structural Features

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to correlate the structural features of molecules with their macroscopic properties. acs.orgnih.gov A QSPR model is essentially a mathematical equation that links calculated molecular descriptors to an observed property.

For the anthracene-TNB complex and related systems, QSPR could be used to predict properties like:

Binding Energy/Stability: Correlate descriptors of various donor and acceptor molecules with the stability of the resulting charge-transfer complex.

Charge-Transfer Wavelength: Predict the position of the charge-transfer absorption band in the electronic spectrum.

Electronic Properties: Estimate the HOMO-LUMO gap or the degree of charge transfer.

The general workflow for building a QSPR model is as follows:

Data Collection: A dataset of molecules with known properties is assembled. For example, a series of complexes with different polycyclic aromatic hydrocarbon donors and a single acceptor like TNB.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be topological (e.g., connectivity indices), geometric (e.g., surface area, volume), or electronic (e.g., calculated HOMO/LUMO energies, dipole moment). unicamp.brnih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive model. acs.orgacs.org

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. mdpi.com

Environmental and Solvent Effects on Charge Transfer Complexation

Influence of Solvent Polarity on Association Constants

The formation of the anthracene-1,3,5-trinitrobenzene complex is a reversible equilibrium, and the position of this equilibrium is dependent on the solvent. The association constant (K), which quantifies the stability of the complex, is particularly sensitive to the polarity of the solvent. Generally, for neutral donor-acceptor complexes, the stability of the complex decreases as the polarity of the solvent increases. This is because more polar solvents can solvate the individual donor and acceptor molecules more effectively than they can solvate the less polar charge-transfer complex.

The general trend observed for the association constants of 1,3,5-trinitrobenzene (B165232) with aromatic donors in different solvents is: cyclohexane > n-heptane ≈ n-hexane > carbon tetrachloride > chloroform datapdf.com. This trend highlights that less interactive and non-polar solvents favor the association of the donor and acceptor molecules. In contrast, more polar and interactive solvents, like chloroform, can compete for interactions with the solute molecules, thereby reducing the stability of the charge-transfer complex datapdf.com.

To illustrate this, the following interactive table presents the association constants for the analogous naphthalene-1,3,5-trinitrobenzene complex at 20°C in three different solvents, demonstrating the significant impact of the solvent on complex stability datapdf.com.

This data clearly shows a more than five-fold decrease in the association constant when moving from the non-polar cyclohexane to the more polar chloroform, underscoring the profound influence of solvent polarity on the stability of the charge-transfer complex.

Spectroscopic Signatures of Solvent-Induced Changes

The formation of the anthracene-1,3,5-trinitrobenzene charge-transfer complex gives rise to a new, broad absorption band in the visible region of the electromagnetic spectrum, which is absent in the spectra of the individual components. The position of this charge-transfer band (λmax) is highly sensitive to the solvent environment. Generally, an increase in solvent polarity causes a shift in the λmax of the charge-transfer band.

For many charge-transfer complexes, a red shift (bathochromic shift) is observed with increasing solvent polarity. This is because the excited state of the complex is significantly more polar than the ground state. A more polar solvent will stabilize the polar excited state to a greater extent than the less polar ground state, thus lowering the energy of the electronic transition and shifting the absorption to a longer wavelength.

While a comprehensive dataset for the anthracene-1,3,5-trinitrobenzene complex across a wide range of solvents is not available, studies on similar systems illustrate this phenomenon. For example, the charge-transfer complex of anthracene (B1667546) with 1,3,6-trinitro-9,10-phenanthrenequinone, a different acceptor, exhibits a charge-transfer band at 658 nm in dichloromethane and at 641 nm in the less polar solvent toluene semanticscholar.org. This shift to a longer wavelength in the more polar solvent is consistent with the expected behavior.

The following interactive table provides a hypothetical illustration of how the charge-transfer band maximum (λmax) for the anthracene-1,3,5-trinitrobenzene complex might change with solvent polarity, based on the general principles observed for similar aromatic donor-acceptor complexes.

It is important to note that in addition to the position of the charge-transfer band, the molar absorptivity (ε) can also be affected by the solvent, although these changes are often less systematic.

Non-Polar Solvent Effects on Aromatic Donor-Acceptor Interactions

In non-polar solvents, where strong solute-solvent interactions such as dipole-dipole forces are absent, the stability of the anthracene-1,3,5-trinitrobenzene complex is primarily governed by the intrinsic donor-acceptor interaction and weaker, non-specific forces. These include van der Waals forces (dispersion and dipole-induced dipole interactions) and solvophobic effects.

The strength of aromatic donor-acceptor interactions in non-polar environments has been a subject of considerable study nih.govresearchgate.net. In the absence of competing polar interactions with the solvent, the charge-transfer and electrostatic interactions between the electron-rich anthracene and the electron-deficient 1,3,5-trinitrobenzene are the dominant stabilizing forces.

Research on the hexamethylbenzene-1,3,5-trinitrobenzene complex in various saturated hydrocarbon solvents has shown that even within a series of non-polar solvents, the degree of association can vary researchgate.net. This suggests that subtle differences in solvent properties, such as internal pressure, polarizability, and the ability to form a structured "cage" around the solute molecules, can influence the stability of the complex datapdf.com.

The "short-range lattice structures" of the solvent, the molecular dimensions of the interacting pair, and the magnitude of the forces between the solute molecules and the solvent all play a role in complex formation in non-polar media datapdf.com. For instance, the better the solvent molecules can pack around the individual donor and acceptor, the more the equilibrium may be shifted away from the complex. Conversely, if the complex presents a more compact structure that is more easily accommodated by the solvent, its formation may be favored.

In essence, while charge-transfer and electrostatic forces are the primary drivers of complexation, the non-polar solvent acts as more than just an inert medium. Its physical properties modulate the effective strength of the donor-acceptor interaction, leading to observable differences in the stability of the anthracene-1,3,5-trinitrobenzene complex even among different non-polar solvents.

Advanced Analytical Techniques for Investigating Complex Dynamics

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including melting points, phase transitions, and stability. For the anthracene-1,3,5-trinitrobenzene system, DSC is employed to determine the phase diagram, identifying the melting point of the complex and the eutectic temperatures.

Detailed research into binary systems of aromatic compounds provides a framework for understanding the thermal behavior of the anthracene-1,3,5-trinitrobenzene complex. Studies on analogous systems, such as anthracene (B1667546) with picric acid (2,4,6-trinitrophenol), offer significant insights. Picric acid is a close structural analog of 1,3,5-trinitrobenzene (B165232) (TNB). The phase diagram for the anthracene-picric acid system demonstrates the formation of a 1:1 molecular complex with a congruent melting point, which is higher than the melting points of the eutectic mixtures but intermediate between the melting points of the pure components. researchgate.net

The phase diagram of the anthracene-picric acid system, a relevant analog, shows the formation of a complex and two eutectics. researchgate.net The melting temperature of the complex is 140.0 °C. researchgate.net This is situated between the melting points of the individual parent components. The system features two eutectic points with melting temperatures of 109.5 °C and 130.0 °C. researchgate.net

Table 1: Thermal Properties of the Anthracene-Picric Acid Analog System

| Component | Mole Fraction of Anthracene | Melting Point (°C) |

| Eutectic 1 (E₁) | 0.102 | 109.5 |

| 1:1 Molecular Complex | 0.500 | 140.0 |

| Eutectic 2 (E₂) | 0.625 | 130.0 |

Data sourced from a study on the anthracene-picric acid system, an analog to the anthracene-1,3,5-trinitrobenzene system. researchgate.net

The melting point of pure 1,3,5-trinitrobenzene is approximately 123.2 °C, while pure anthracene melts at a significantly higher temperature. wikipedia.org The formation of a stable charge-transfer complex between them results in a new crystalline structure with a distinct melting point, which DSC can precisely measure. The stability of the complex can be inferred from the shape of the phase diagram and the heat of fusion values associated with the melting events.

Vibrational Spectroscopy (e.g., Infrared and Raman Spectroscopy) for Intermolecular Interactions

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for investigating the intermolecular interactions within the anthracene-1,3,5-trinitrobenzene complex. The formation of a charge-transfer complex involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the electron-donor anthracene to the lowest unoccupied molecular orbital (LUMO) of the electron-acceptor 1,3,5-trinitrobenzene. This perturbation of the electronic structure of the constituent molecules leads to distinct changes in their vibrational modes.

The presence of charge-transfer bands in absorption spectra serves as reliable confirmation of complex formation. nih.gov For a series of complexes with the same acceptor, a shift of these bands to longer wavelengths indicates a stronger donor capability. nih.gov

In the IR spectrum of the complex, one would expect to see shifts in the vibrational frequencies of both the anthracene and TNB molecules compared to their pure forms. For instance, the frequencies of the C-H and C=C stretching modes of the anthracene ring and the N-O stretching modes of the nitro groups on TNB are particularly sensitive to changes in electron density. Theoretical studies on charged anthracene have shown that Raman peaks generally shift to lower frequencies (downshifts) as negative charge increases, which simulates the effect of charge transfer. researchgate.net

Table 2: Selected Vibrational Modes of Anthracene and 1,3,5-Trinitrobenzene

| Molecule | Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| Anthracene | C-C stretch | 1431 | Raman |

| Anthracene | C-H bend | 1196 | Raman |

| Anthracene | Ring deformation | 400 | Raman |

| 1,3,5-Trinitrobenzene | N-O symmetric stretch | ~1350 | IR |

| 1,3,5-Trinitrobenzene | C-N stretch | ~840 | IR |

| 1,3,5-Trinitrobenzene | Ring mode | ~730 | IR |

Note: These are characteristic frequencies for the individual molecules. In the complex, these peaks are expected to shift in position and change in intensity.

The formation of the complex introduces new, low-frequency vibrational modes corresponding to the intermolecular stretching and bending between the two molecules. These modes, typically found in the far-infrared or low-frequency Raman region, directly probe the strength of the charge-transfer bond. Time-resolved IR spectroscopy can further elucidate the dynamics of charge redistribution within the complex upon photoexcitation. mdpi.com

Advanced Nuclear Magnetic Resonance Techniques for Solid-State and Solution-Phase Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for determining the structure of the anthracene-1,3,5-trinitrobenzene complex in both solution and the solid state. The formation of the complex alters the chemical environment of the nuclei (¹H, ¹³C) in both constituent molecules, leading to shifts in their NMR signals.

In solution-phase ¹H NMR, the formation of a charge-transfer complex typically causes the proton signals of the donor (anthracene) to shift downfield, while the acceptor (TNB) protons shift upfield. This is due to the deshielding effect of the electron transfer on the donor and the shielding effect on the acceptor. Studies on complexes between 1,3,5-trinitrobenzene and other molecules, such as cobalt(II) porphyrins, have shown that the addition of TNB causes significant changes in the chemical shifts of the porphyrin protons, confirming the formation of a molecular complex. rsc.org The magnitude of these shifts can be correlated with the strength of the donor-acceptor interaction and the geometry of the complex.

Table 3: Representative ¹H NMR Chemical Shifts (δ) for Individual Components

| Compound | Proton Environment | Chemical Shift (ppm) |

| Anthracene | H-1, H-4, H-5, H-8 | ~8.0 |

| Anthracene | H-2, H-3, H-6, H-7 | ~7.45 |

| Anthracene | H-9, H-10 | ~8.4 |

| 1,3,5-Trinitrobenzene | H-2, H-4, H-6 | ~9.2 |

Note: These are typical values for the pure compounds in a standard solvent like CDCl₃. Upon complexation, these values are expected to shift.

For insoluble or solid-state samples, advanced techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR are invaluable. sci-hub.ru Solid-state NMR can provide information on the packing of the molecules in the crystal lattice and the distances between specific atoms in the donor and acceptor. Because ¹³C chemical shifts are sensitive to the local electronic environment, solid-state NMR can distinguish between different polymorphic forms of the complex and provide detailed structural information that is complementary to X-ray diffraction data. sci-hub.ru Furthermore, techniques like ¹H spin diffusion can be used to probe the mixing of the components on a nanometer scale. sci-hub.ru

Research Directions and Emerging Concepts

Tailoring Solid-State Structures through Co-crystal Design

The arrangement of molecules in the solid state is pivotal in determining the bulk properties of materials. In the context of the anthracene-1,3,5-trinitrobenzene system, co-crystal design is a primary strategy for fine-tuning its characteristics. The crystal structure of anthracene (B1667546) itself is a layered, herringbone arrangement. researchgate.net The complex with 1,3,5-trinitrobenzene (B165232) involves π-π stacking interactions between the electron-rich anthracene and the electron-deficient TNB. nih.gov

Researchers are actively investigating how modifications to the constituent molecules and crystallization conditions can influence the packing motifs. The goal is to control the stoichiometry, intermolecular distances, and orbital overlap within the crystal lattice. This control is essential for modulating the charge-transfer interactions that govern the optical and electronic properties of the complex. The spatial distribution of the conjugated anthracene moieties can lead to extended π-π interactions, which in turn helps in forming a stable, close-packed solid-state structure. nih.gov

Table 1: Crystallographic Data for Anthracene

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 8.553 |

| b (Å) | 6.016 |

| c (Å) | 11.172 |

| β (°) | 124.60 |

Data sourced from a high-pressure x-ray study on anthracene. researchgate.net

Exploration of Novel Anthracene and 1,3,5-Trinitrobenzene Derivatives in Complex Formation

To further expand the functional landscape of these charge-transfer complexes, scientists are synthesizing and studying a variety of derivatives of both anthracene and 1,3,5-trinitrobenzene. rsc.orgresearchgate.net The introduction of different functional groups allows for the systematic tuning of electronic properties, steric hindrance, and intermolecular interactions. nih.gov

For anthracene, derivatization can enhance its electron-donating ability or introduce specific binding sites for more complex supramolecular assemblies. nih.gov Similarly, modifying the 1,3,5-trinitrobenzene molecule can alter its electron-accepting strength and influence crystal packing. Recent studies have explored the synthesis of various anthracene derivatives through methods like Lewis acid-mediated intramolecular cyclizations. nih.gov The overarching aim is to create a library of building blocks that can be combined to form a wide array of charge-transfer complexes with tailored properties.

Integration of Anthracene 1,3,5-Trinitrobenzene Complexes into Advanced Materials Architectures

A significant frontier in this field is the incorporation of anthracene-TNB complexes into larger, functional material systems. This moves beyond the study of single crystals to the creation of, for example, polymer composites, thin films, and metal-organic frameworks (MOFs). rsc.orgresearchgate.net By embedding the charge-transfer complex within a polymer matrix or as a component of a MOF, it is possible to harness its properties for applications such as organic electronics and sensing. nih.govresearchgate.net

For instance, the charge-transfer characteristics of the anthracene-TNB system make it a candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The integration into MOFs is also a promising avenue, where the ordered pore structure of the framework can be used to template the formation of the charge-transfer complex, potentially leading to materials with enhanced sensing capabilities for nitroaromatic compounds. rsc.orgresearchgate.net Recent research has focused on anthracene-based MOFs for the detection of 2,4,6-trinitrophenol (TNP), a related nitroaromatic explosive. rsc.orgresearchgate.net

Table 2: Properties of Selected Anthracene-Based Materials

| Material | Emission Type | Potential Application |

|---|---|---|

| BPA-An1 | Blue (solution), Green (film) | Organic Electronics |

| BPA-An2 | Blue (solution and film) | Organic Electronics |

Data from a study on new anthracene-based semi-conducting materials. researchgate.net

Development of Predictive Models for Complex Formation and Stability

To accelerate the discovery of new charge-transfer complexes with desired properties, there is a growing emphasis on the development of computational models. These models aim to predict the likelihood of complex formation between different anthracene and TNB derivatives, as well as the stability and electronic structure of the resulting co-crystals.

Using techniques such as density functional theory (DFT) and molecular dynamics (MD) simulations, researchers can screen large numbers of potential donor-acceptor pairs without the need for extensive experimental synthesis and characterization. These computational approaches can provide insights into the key intermolecular interactions that drive complexation and can help to rationalize experimentally observed trends. The development of accurate quantitative structure-property relationship (QSPR) models is a key goal in this area, which would enable the in silico design of anthracene-TNB complexes with optimized characteristics for specific applications.

Q & A

Q. What experimental techniques are recommended for characterizing charge-transfer complexes between anthracene and 1,3,5-trinitrobenzene?

To study charge-transfer interactions, nuclear magnetic resonance (NMR) spectroscopy is critical. For example, ¹³C NMR can track chemical-shift changes in anthracene (0.167 M) as a function of 1,3,5-trinitrobenzene concentration in mixed solvents like CHCl₃-CH₂ClCH₂Cl. Positive shifts indicate shielding effects, while negative shifts reflect deshielding due to electron density redistribution . Calorimetric studies (e.g., differential scanning calorimetry) are also essential to measure thermodynamic parameters like heat capacities and phase transitions in these complexes .

Q. What safety protocols are critical when handling anthracene derivatives and 1,3,5-trinitrobenzene in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources.

- Spill Management : Use dry sand or alcohol-resistant foam for containment; avoid water to prevent spreading .

Advanced Research Questions

Q. How can density functional theory (DFT) with van der Waals corrections improve predictions of structural and elastic properties in 1,3,5-trinitrobenzene systems?

DFT simulations incorporating empirical van der Waals corrections (e.g., Grimme’s D3 method) accurately model anisotropic behavior under hydrostatic or uniaxial compression. For 1,3,5-trinitrobenzene, these methods predict principal stresses, shear stresses, and band-gap changes under strain, aligning with experimental crystallographic data. Key outputs include equations of state (EOS) and energy-per-atom profiles under varying compression ratios (V/V₀) .

Q. How should researchers resolve discrepancies in reported ¹³C NMR chemical shifts for anthracene in the presence of 1,3,5-trinitrobenzene?

Early literature reported inconsistent chemical shifts due to solvent effects and concentration variations. To address this:

Q. What are the implications of polymorphism in 1,3,5-trinitrobenzene for energetic materials research?

1,3,5-Trinitrobenzene traditionally crystallizes in the Pbca space group, but additives like trisindane can induce a second polymorph (Pca2₁). This polymorphism alters detonation sensitivity and mechanical stability. Researchers should:

Q. How does 1,3,5-trinitrobenzene persist in environmental systems, and what methodologies assess its biodegradation?

1,3,5-Trinitrobenzene degrades slowly via microbial pathways. Key approaches include:

- Soil/Water Analysis : HPLC-MS to quantify residual concentrations in contaminated samples.

- Microcosm Studies : Monitor degradation products (e.g., nitroso derivatives) under aerobic/anaerobic conditions.

- Toxicity Assays : Use in vitro models (e.g., Ames test) to assess mutagenicity of breakdown products .

Data Contradiction Analysis

Q. Why do computational and experimental values for ionization energies of 1,3,5-trinitrobenzene differ?

Experimental ionization energy (10.96 ± 0.02 eV via photoelectron spectroscopy) exceeds early DFT predictions (~1.9 eV) due to inadequate electron correlation treatment. Modern hybrid functionals (e.g., B3LYP-D3) and larger basis sets (e.g., def2-TZVP) reduce this gap by better modeling electron-withdrawing nitro group effects .

Methodological Recommendations

- Synthesis : Optimize charge-transfer complex formation by varying donor-acceptor ratios in inert atmospheres.

- Computational Modeling : Use periodic boundary conditions in DFT for bulk crystal properties.

- Safety : Regularly review SDS updates for handling nitroaromatics, as toxicity profiles evolve with new research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.